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molecular formula C16H24O2 B3055293 2-Hydroxy-5-nonylbenzaldehyde CAS No. 63753-10-6

2-Hydroxy-5-nonylbenzaldehyde

Cat. No. B3055293
M. Wt: 248.36 g/mol
InChI Key: JYWIGMQDJSGOMD-UHFFFAOYSA-N
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Patent
US05260487

Procedure details

A solution of magnesium methoxide (292 g of 8% solution in methanol, 0.275 mol) was added over 10 minutes to a stirred solution of p-nonylphenol (55 g, 0.25 mol) in methanol (50 ml). The stirred mixture was heated to reflux temperature, the bulk of the methanol was removed by distillation, toluene (500 ml) was added and toluene:methanol azeotrope was removed by fractional distillation until the temperature of the reaction mixture rose to 100° C. The mixture was cooled to 90° C. and an agitated slurry of paraformaldehyde fine powder (26.25 g, 0.875 mol) in toluene (100 ml) was added evenly over 1 hour to the reaction mixture at 90°-100° C. with removal of volatile by-products by distillation. Stirring was continued at 100° C. for a further hour, the mixture was cooled to 45° C. and was added to a premixed solution of concentrated sulphuric acid (62.5 g, 0.875 mol) in water (1 liter). The resulting mixture was stirred at ambient temperature for 1 hour, the phases were separated and the aqueous phase was extracted with toluene (200 ml). The toluene extract was combined with the original organic phase and toluene was removed by distillation under reduced pressure to give the crude 2-hydroxy-5-nonyl benzaldehyde as a yellow oil (58.5 g).
Quantity
292 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
26.25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
62.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Mg+2].C[O-].[CH2:6]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C=O.S(=O)(=O)(O)O>CO.C1(C)C=CC=CC=1.O>[OH:21][C:18]1[CH:17]=[CH:16][C:15]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[CH:20][C:19]=1[CH:1]=[O:2] |f:0.1.2|

Inputs

Step One
Name
Quantity
292 g
Type
reactant
Smiles
C[O-].[Mg+2].C[O-]
Name
Quantity
55 g
Type
reactant
Smiles
C(CCCCCCCC)C1=CC=C(C=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
26.25 g
Type
reactant
Smiles
C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
62.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
CUSTOM
Type
CUSTOM
Details
the bulk of the methanol was removed by distillation, toluene (500 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
toluene:methanol azeotrope was removed by fractional distillation until the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
rose to 100° C
WAIT
Type
WAIT
Details
was continued at 100° C. for a further hour
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 45° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at ambient temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with toluene (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
CUSTOM
Type
CUSTOM
Details
was removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1)CCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 58.5 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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